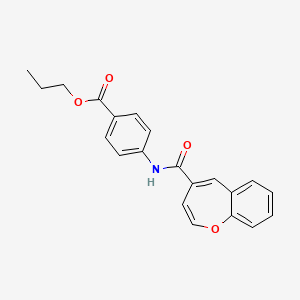

Propyl 4-(1-benzoxepine-4-amido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propyl 4-(1-benzoxepine-4-amido)benzoate is an organic compound that belongs to the class of benzoxepin derivatives This compound is characterized by the presence of a benzoxepin ring, which is a seven-membered ring containing an oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(1-benzoxepine-4-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with 1-benzoxepin-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with propanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Propyl 4-(1-benzoxepine-4-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amides or thioesters.

Applications De Recherche Scientifique

Anti-Cancer Activity

Recent studies have demonstrated that compounds with the benzoxepine structure exhibit anti-proliferative effects against various cancer cell lines. For instance, a study highlighted that benzoxazine analogues, closely related to benzoxepine derivatives, showed significant inhibition of tumor growth by downregulating hypoxia-induced genes in cancer cells . The anti-cancer efficacy is attributed to the compound's ability to inhibit angiogenesis and induce apoptosis in malignant cells.

Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives of benzoxepine can modulate inflammatory pathways, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases . The ability to inhibit pro-inflammatory cytokines positions propyl 4-(1-benzoxepine-4-amido)benzoate as a promising therapeutic agent.

Neuroprotective Effects

Neurodegenerative diseases often require multi-target approaches for effective treatment. Compounds similar to this compound have shown promise in targeting multiple pathways involved in neurodegeneration and depression. A study focused on multi-target-directed ligands revealed that certain benzothiazole derivatives exhibited significant inhibitory activity against monoamine oxidase, which is crucial for managing neurodegenerative disorders . This suggests that this compound may also possess similar neuroprotective capabilities.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Propyl 4-(1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Propyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate

- Propyl 4-[(2-methylbenzoyl)amino]benzoate

- Propyl 4-[(4-methylbenzoyl)amino]benzoate

Uniqueness

Propyl 4-(1-benzoxepine-4-amido)benzoate is unique due to the presence of the benzoxepin ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Activité Biologique

Propyl 4-(1-benzoxepine-4-amido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxepine core, which is known for its diverse pharmacological properties. Its structure can be represented as follows:

- Chemical Formula : C₁₈H₁₉N₁O₃

- CAS Number : 950333-99-0

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Modulation of Neurotransmitter Receptors : The compound may interact with GABA A receptors, influencing neuronal signaling pathways and potentially providing anxiolytic effects.

Anticancer Activity

Studies have highlighted the anticancer potential of benzoxepine derivatives, including this compound. The compound has demonstrated:

- Cytotoxicity : In vitro studies show that the compound exhibits significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. For instance, it has been reported to induce apoptosis in multidrug-resistant (MDR) cancer cells by disrupting mitochondrial function and activating caspase cascades .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Moderate cytotoxicity |

| HeLa (Cervical Cancer) | 8.0 | High cytotoxicity |

| A549 (Lung Cancer) | 15.0 | Significant growth inhibition |

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antimicrobial agent:

- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

Study on Anticancer Effects

In a study published in Anticancer Research, researchers evaluated the effects of various benzoxepine derivatives on cancer cell lines. This compound was among the compounds tested, revealing:

- Enhanced apoptotic activity in resistant cancer cells.

- Synergistic effects when combined with standard chemotherapeutic agents like doxorubicin .

Study on Neuroprotective Effects

Another research effort focused on the neuroprotective properties of benzoxepines. The findings suggested that this compound could protect neuronal cells from oxidative stress-induced apoptosis, thus holding promise for treating neurodegenerative diseases.

Propriétés

IUPAC Name |

propyl 4-(1-benzoxepine-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-2-12-26-21(24)15-7-9-18(10-8-15)22-20(23)17-11-13-25-19-6-4-3-5-16(19)14-17/h3-11,13-14H,2,12H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOZAMGSHDAKLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.